(±)8,9-DiHETrE-d11

Description

Properties

CAS No. |

192461-96-4 |

|---|---|

Molecular Formula |

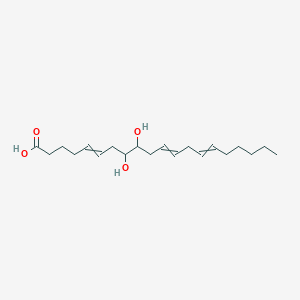

C20H34O4 |

Molecular Weight |

338.5 g/mol |

IUPAC Name |

(5Z,11Z,14Z)-8,9-dihydroxyicosa-5,11,14-trienoic acid |

InChI |

InChI=1S/C20H34O4/c1-2-3-4-5-6-7-8-9-12-15-18(21)19(22)16-13-10-11-14-17-20(23)24/h6-7,9-10,12-13,18-19,21-22H,2-5,8,11,14-17H2,1H3,(H,23,24)/b7-6-,12-9-,13-10- |

InChI Key |

DCJBINATHQHPKO-TYAUOURKSA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CC(C(C/C=C\CCCC(=O)O)O)O |

Canonical SMILES |

CCCCCC=CCC=CCC(C(CC=CCCCC(=O)O)O)O |

Appearance |

Assay:≥98%A solution in ethanol |

physical_description |

Solid |

Synonyms |

(±)8,9-DiHETrE |

Origin of Product |

United States |

Preparation Methods

Dihydroxylation of Arachidonic Acid

Arachidonic acid (5Z,8Z,11Z,14Z-eicosatetraenoic acid) serves as the primary precursor for synthesizing 8,9-DHET. The dihydroxylation of its 8,9-cis double bond is typically achieved using oxidizing agents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄).

Reaction Mechanism :

Osmium tetroxide reacts with the 8,9-double bond of arachidonic acid in a syn-dihydroxylation process, forming a cyclic osmate ester intermediate. Subsequent hydrolysis with a reoxidizing agent like N-methylmorpholine N-oxide (NMO) yields the vicinal diol. The reaction is conducted in a tetrahydrofuran (THF)/water mixture at room temperature for 24 hours.

Stereochemical Considerations :

This method produces a racemic mixture of (8R,9R) and (8S,9S) enantiomers due to the non-stereoselective nature of OsO₄. For applications requiring enantiopure 8,9-DHET, chiral auxiliaries or enzymatic resolution may be employed post-synthesis.

Example Protocol :

-

Dissolve arachidonic acid (1 mmol) in THF/H₂O (4:1, 10 mL).

-

Add OsO₄ (0.1 mmol) and NMO (2 mmol).

-

Stir at 25°C for 24 hours.

-

Quench with saturated NaHSO₃, extract with ethyl acetate, and purify via silica gel chromatography.

Table 1: Key Parameters for OsO₄-Mediated Dihydroxylation

| Parameter | Condition/Reagent | Outcome/Role |

|---|---|---|

| Oxidizing Agent | OsO₄ | Initiates dihydroxylation |

| Solvent System | THF/H₂O (4:1) | Maintains reaction homogeneity |

| Reaction Time | 24 hours | Ensures complete conversion |

| Workup | NaHSO₃, ethyl acetate | Quenches OsO₄, extracts product |

Epoxidation-Hydrolysis Approach

An alternative route involves the epoxidation of arachidonic acid followed by acid-catalyzed hydrolysis of the resulting epoxide.

Epoxidation :

Meta-chloroperbenzoic acid (mCPBA) is used to epoxidize the 8,9-double bond, forming an epoxide intermediate. This step is conducted in dichloromethane (DCM) at 0°C to room temperature.

Hydrolysis :

The epoxide is treated with dilute sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), leading to ring-opening and formation of a trans-diol. While this method offers moderate yields (~40%), it predominantly produces the trans-dihydroxy configuration, necessitating further stereochemical optimization for biological studies.

Table 2: Epoxidation-Hydrolysis Workflow

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Epoxidation | mCPBA, DCM, 0°C→rt | Forms 8,9-epoxide intermediate |

| Hydrolysis | 10% H₂SO₄, H₂O, 50°C, 2h | Yields trans-diol product |

Enzymatic and Microbial Production

Enzymatic methods provide stereoselective advantages over chemical synthesis, aligning with green chemistry principles.

Cytochrome P450 Monooxygenases

Cytochrome P450 enzymes (CYPs), particularly CYP2J and CYP2C subfamilies, catalyze the regioselective hydroxylation of arachidonic acid. While these enzymes typically produce epoxyeicosatrienoic acids (EETs), engineered variants or dual-enzyme systems can introduce hydroxyl groups at the 8 and 9 positions.

Key Insights :

Bacterial Fatty Acid Hydratases

Recent advances in microbial engineering have enabled the use of bacterial hydratases to synthesize hydroxy fatty acids. For instance, Lactobacillus spp. express hydratases that convert linoleic acid to 10-hydroxy-cis-12-octadecenoic acid, demonstrating feasibility for analogous dihydroxylation.

Experimental Design :

-

Engineer E. coli to express a dual hydratase system (e.g., fa-hy1 and fa-hy2).

-

Feed arachidonic acid to the culture medium.

-

Induce enzyme expression and incubate at 30°C for 48 hours.

-

Extract and purify 8,9-DHET via centrifugal partition chromatography.

Table 3: Enzymatic vs. Chemical Synthesis

| Metric | Chemical Synthesis | Enzymatic Production |

|---|---|---|

| Stereoselectivity | Low (racemic) | High (enantiopure) |

| Yield | 40–50% | 20–30% (current benchmarks) |

| Scalability | Industrial-scale feasible | Limited by biocatalyst cost |

Purification and Characterization

Chromatographic Techniques

Crude reaction mixtures are purified using normal-phase silica gel chromatography with a gradient of ethyl acetate in hexane (10% → 50%). High-performance liquid chromatography (HPLC) with a C18 column and methanol/water mobile phase achieves >95% purity.

Spectroscopic Analysis

-

NMR : ¹H NMR (CDCl₃) displays signals at δ 5.35–5.25 (m, 3H, C5, C11, C14 double bonds), δ 4.10–3.90 (m, 2H, C8 and C9 hydroxyls).

-

MS : ESI-MS m/z 337.2 [M−H]⁻, confirming a molecular weight of 338.5 g/mol.

Comparative Analysis of Methods

Chemical Synthesis :

-

Pros : High yield, well-established protocols.

-

Cons : Poor stereocontrol, hazardous reagents (OsO₄).

Enzymatic Production :

-

Pros : Stereoselectivity, environmentally friendly.

-

Cons : Lower yields, high enzyme production costs.

Scientific Research Applications

Role in Inflammation and Pain

8,9-DiHETrE is involved in the regulation of inflammatory responses and pain perception. Research indicates that it functions as a signaling molecule influencing nociceptive pathways. For instance, excessive dietary linoleic acid has been shown to enhance plasma levels of 8,9-DiHETrE, which correlates with increased pain sensitivity in certain models . This suggests its potential as a target for pain management therapies.

Cardiovascular Regulation

The compound has also been implicated in the modulation of vascular tone and cardiac contractility. As a product of arachidonic acid metabolism by cytochrome P450 enzymes, it contributes to the autocrine and paracrine signaling mechanisms essential for maintaining cardiovascular health . The ability of 8,9-DiHETrE to influence vascular smooth muscle function may open avenues for its use in treating cardiovascular diseases.

Cellular Proliferation and Apoptosis

In addition to its roles in inflammation and cardiovascular regulation, 8,9-DiHETrE may affect cellular proliferation and apoptosis. By acting on specific receptors involved in cell signaling pathways, it could potentially modulate cancer cell growth or survival . Studies indicate that manipulating metabolite levels like 8,9-DiHETrE could serve as a strategy for cancer therapy by either enhancing or inhibiting tumor growth depending on the context.

Metabolomics and Disease Biomarkers

The profiling of metabolites such as 8,9-DiHETrE is increasingly utilized in metabolomics studies to identify biomarkers for various diseases. Its levels can provide insights into metabolic dysregulation associated with conditions like cancer or cardiovascular diseases . The ability to monitor these metabolites can aid in early diagnosis and therapeutic monitoring.

Therapeutic Potential

Given its biological roles, 8,9-DiHETrE is being explored for therapeutic applications:

- Pain Management : Targeting the pathways influenced by 8,9-DiHETrE may offer new strategies for treating chronic pain conditions.

- Cardiovascular Health : Modulating its levels could help manage hypertension or other cardiovascular disorders.

- Cancer Therapy : As part of a broader strategy involving metabolite manipulation, it may serve as an adjunct therapy in cancer treatment protocols.

Case Study 1: Pain Sensitivity and Dietary Influence

A study examined the effects of high linoleic acid diets on plasma levels of eicosanoids including 8,9-DiHETrE. Results indicated that increased dietary intake led to heightened nociceptive responses in animal models. This finding underscores the potential of dietary modulation as a means to influence pain pathways through eicosanoid metabolism .

Case Study 2: Eicosanoid Profiling in Cancer Research

Research involving metabolomic profiling of ovarian cancer cells revealed altered levels of various eicosanoids including 8,9-DiHETrE compared to normal cells. This differential expression suggests that monitoring such metabolites could aid in understanding tumor biology and developing targeted therapies .

Mechanism of Action

The mechanism of action of 8,9-Dihydroxyicosa-5,11,14-trienoic acid involves its interaction with specific cellular receptors and enzymes. It acts as a signaling molecule, modulating various biological pathways, including those involved in inflammation and immune responses. The compound targets specific enzymes such as cyclooxygenases and lipoxygenases, influencing the production of other eicosanoids and related signaling molecules .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with Other Dihydroxy-Eicosatrienoic Acids (DHETs)

DHETs are categorized by hydroxyl group positions and their parent fatty acids. Key structural and functional differences are summarized below:

Table 1: Structural Comparison of DHETs

Functional Insights :

Comparison with Dihydroxy-Octadecenoic Acids (DiHOMEs)

DiHOMEs are shorter-chain (C18) dihydroxy derivatives with distinct roles:

Table 2: 8,9-DHET vs. DiHOMEs

Biological Activity

8,9-Dihydroxyicosa-5,11,14-trienoic acid (8,9-DiHETrE) is a bioactive lipid derived from arachidonic acid metabolism. It belongs to the eicosanoid family and is characterized by its specific hydroxylation at the 8 and 9 positions of the icosatrienoic acid backbone. This compound plays a significant role in various physiological processes, including inflammation, vascular regulation, and cellular signaling.

Chemical Structure and Properties

- Chemical Formula : CHO

- Molecular Weight : 334.48 g/mol

- CAS Number : 192461-96-4

The structure of 8,9-DiHETrE features three double bonds and two hydroxyl groups, which are crucial for its biological activity.

8,9-DiHETrE primarily interacts with cytochrome P450 enzymes, facilitating the conversion of arachidonic acid into various eicosanoids. This process is essential for the regulation of numerous physiological functions:

- Vascular Tone Regulation : It influences blood vessel dilation and constriction, impacting blood pressure and flow.

- Inflammatory Response : It modulates inflammatory pathways by acting on immune cells and influencing cytokine production .

Cellular Effects

The compound has been shown to affect several cellular processes:

- Cell Signaling Pathways : It plays a role in modulating pathways such as cAMP production in smooth muscle cells, which is vital for vascular function.

- Gene Expression : 8,9-DiHETrE can alter gene expression related to inflammation and cell proliferation.

Pharmacokinetics

Research indicates that 8,9-DiHETrE is metabolized in various tissues including the liver, kidney, and blood vessels. Its pharmacokinetic profile suggests that it can be rapidly distributed within the body after synthesis from arachidonic acid .

Case Studies and Experimental Data

Recent studies have highlighted the effects of dietary fatty acids on the plasma levels of lipid mediators like 8,9-DiHETrE. For instance:

- A study involving rats demonstrated that dietary linoleic acid significantly increased plasma levels of various eicosanoids, including 8,9-DiHETrE. The findings suggested a correlation between high linoleic acid intake and enhanced nociceptive sensitivity due to elevated eicosanoid levels .

Comparative Analysis with Similar Compounds

| Compound Name | Hydroxylation Position | Biological Activity |

|---|---|---|

| 8,9-Dihydroxyicosa-5,11,14-trienoic acid | 8,9 | Vascular regulation; anti-inflammatory |

| 5,6-Dihydroxyicosa-8,11,14-trienoic acid | 5,6 | Pro-inflammatory |

| 11,12-Dihydroxyicosa-5,8,14-trienoic acid | 11,12 | Vascular dilation |

This table illustrates how different hydroxylation patterns influence the biological activities of eicosanoids.

Q & A

Basic Research Questions

Q. How can researchers accurately identify and differentiate 8,9-DHET from structurally similar eicosanoids in complex biological samples?

- Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For HRMS, reference the mzCloud spectral database to match the molecular formula (C₂₀H₃₄O₄) and fragmentation patterns . For stereochemical confirmation, compare experimental NMR data (e.g., coupling constants and chemical shifts) with the systematic IUPAC name: (5Z,8S,9R,11Z,14Z)-8,9-Dihydroxy-5,11,14-icosatrienoic acid . Database searches should utilize the compound’s InChIKey (

FITAKYVPWCVTII-QBFSEMIESA-N) and cross-reference with the CAS registry number (192461-96-4) to avoid misidentification .

Q. What are the recommended methodologies for extracting and purifying 8,9-DHET from mammalian tissues?

- Methodological Answer : Apply the Folch lipid extraction method using a chloroform:methanol (2:1 v/v) solvent system to isolate total lipids from homogenized tissues . Follow with solid-phase extraction (SPE) using C18 columns to fractionate polar lipids. For further purification, employ reverse-phase HPLC with a C18 column (5 µm particle size) and a mobile phase of acetonitrile/water (0.1% formic acid) under gradient elution. Monitor purity via thin-layer chromatography (TLC) with iodine vapor staining .

Q. What experimental strategies are employed to confirm the stereochemical configuration of 8,9-DHET's hydroxyl groups?

- Methodological Answer : Use chiral column chromatography (e.g., Chiralpak IA or IB) paired with circular dichroism (CD) spectroscopy to resolve enantiomers. Synthetic standards of (8S,9R) and (8R,9S) configurations can be prepared via Sharpless asymmetric dihydroxylation of the precursor 5,11,14-eicosatrienoic acid . Compare retention times and CD spectra with experimental samples to assign stereochemistry .

Advanced Research Questions

Q. How does 8,9-DHET influence inflammatory signaling pathways such as NF-κB and MAPK in macrophages?

- Methodological Answer : Treat RAW 264.7 macrophages with 8,9-DHET (1–10 µM) and measure phosphorylation of MAPK (p38, JNK, ERK) via Western blot. For NF-κB, use luciferase reporter assays in HEK293 cells transfected with a NF-κB-responsive plasmid. Co-immunoprecipitation studies can identify interactions with GPR120, a fatty acid receptor linked to anti-inflammatory effects . Contrast results with Sciadonic acid (5Z,11Z,14Z-20:3), which shows similar suppression of pro-inflammatory cytokines via PPARγ activation .

Q. What challenges exist in synthesizing enantiomerically pure 8,9-DHET, and what catalytic systems show promise?

- Methodological Answer : The primary challenge is regioselective hydroxylation of the 5,11,14-eicosatrienoic acid backbone. Titanium- and zirconium-catalyzed cyclization methods (e.g., cycloalumination of 1,2-dienes) enable stereocontrol at C8 and C9 positions . Asymmetric epoxidation using Jacobsen catalysts followed by acid-catalyzed ring-opening has also yielded >90% enantiomeric excess (ee) in related eicosanoids .

Q. How does 8,9-DHET interact with lipid bilayer structures, and what biophysical techniques are used to study this?

- Methodological Answer : Incorporate 8,9-DHET into model membranes (e.g., DOPC liposomes) and analyze bilayer fluidity via fluorescence anisotropy using diphenylhexatriene (DPH) probes. Small-angle X-ray scattering (SAXS) can reveal changes in membrane curvature induced by the compound’s hydroxyl groups. Compare with phospholipidomic data from FADS2-deficient mice, where 8,9-DHET substitutes for arachidonic acid in phosphatidylcholine, altering membrane microdomain organization .

Q. What contradictory findings exist regarding 8,9-DHET's role in Δ9-desaturase regulation?

- Methodological Answer : While in vitro studies show minimal inhibition of Δ9-desaturase (SCD1) activity in rat liver microsomes , in vivo models report reduced SCD1 expression in adipose tissue, leading to decreased oleic acid synthesis. Resolve contradictions by using tissue-specific knockout models and isotopic tracing (¹³C-palmitate) to track desaturase flux .

Q. How do isotopic labeling techniques elucidate the biosynthetic precursors of 8,9-DHET?

- Methodological Answer : Administer ¹⁴C-labeled linoleic acid (18:2n-6) or α-linolenic acid (18:3n-3) to cell cultures and track incorporation into 8,9-DHET via β-oxidation intermediates. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with selected reaction monitoring (SRM) can identify labeled metabolites. Contrast with algal pheromone biosynthesis, where C12 precursors undergo β-oxidation to form trienoic signaling molecules .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.